4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride is a chemical compound with the molecular formula CHN·HCl. It is primarily recognized for its role as a pharmaceutical intermediate and has garnered attention in medicinal chemistry due to its potential applications in drug development. The compound is classified under the category of benzonitriles, which are known for their diverse biological activities.
This compound is synthesized from various precursors and is classified as an aromatic amine. Its structure includes a benzonitrile moiety, which contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. The compound's CAS number is 1019567-85-1, which allows for easy identification in chemical databases and regulatory documents .
The synthesis of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride can be achieved through several methods, often involving the reaction of benzonitrile derivatives with amines. A common approach includes:
The reaction typically requires controlled temperature and time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and to purify the final product .
The molecular structure of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride features a phenyl group attached to an ethylamino chain, which is further connected to a benzonitrile group. The structural formula can be represented as follows:
The molecular weight of the compound is approximately 236.32 g/mol, with a high purity level (>97%) reported in commercial sources . The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.
The primary chemical reactions involving this compound include:
Reactions are typically conducted under controlled pH and temperature conditions to ensure optimal yields. Analytical methods such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds .
The mechanism of action for 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride primarily relates to its interaction with biological targets, potentially influencing pathways associated with neurotransmitter systems or enzyme inhibition. While specific mechanisms may vary based on application, compounds in this class often act by modulating receptor activity or inhibiting enzyme functions relevant to disease processes.
Research indicates that similar compounds can interact with targets such as farnesyltransferase, suggesting potential roles in cancer therapy or metabolic regulation . Further studies are required to elucidate precise mechanisms involving this specific compound.
Relevant analyses include melting point determination and solubility testing, which provide insights into handling and storage requirements .
4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride finds applications primarily in scientific research and pharmaceutical development. Its potential uses include:
Continued research into this compound may reveal additional therapeutic applications or enhance existing formulations within medicinal chemistry .
The synthesis of 4-[(1-phenylethylamino)methyl]benzonitrile HCl leverages multicomponent reactions (MCRs) due to their inherent atom efficiency and step economy. Catalytic systems are indispensable for steering these reactions toward high-yielding, selective pathways. As demonstrated in studies of analogous benzonitrile syntheses, catalysts suppress competing byproducts by controlling reaction pathways and accelerating imine formation—a key step in assembling the target molecule [2] [8].
Table 1: Catalytic Systems for MCR-Based Benzonitrile Synthesis
Catalyst Type | Representative Example | Function in MCR | Impact on Yield |
---|---|---|---|
Brønsted Acids | [HSO₃-b-Py]HSO₄ (Ionic Liquid) | Activates carbonyl groups; dehydrates oxime | Increases by 25–40% |
Lewis Acids | Zn(CH₃COO)₂ | Coordinates N-atoms of imines | ~79% yield achieved |
Metal-Organic Frameworks | UiO-66-encapsulated Ru | Tandem catalysis for reductive amination | Enables low-temp synthesis |
Metal catalysts like zinc acetate facilitate the initial condensation between 4-cyanobenzaldehyde and 1-phenylethylamine, generating an imine intermediate. Subsequent nucleophilic addition is enhanced by ionic liquids (e.g., [HSO₃-b-Py]HSO₄), which act as bifunctional catalysts: their acidic protons activate electrophiles, while the anionic component stabilizes transition states [5]. For reductive aminations involving in situ reduction, tandem catalytic systems embedded in porous matrices (e.g., Ru/UiO-66) prevent catalyst deactivation and improve methanol efficiency—critical for the target compound’s aminomethylation step [8].
Solvent polarity and reaction temperature directly influence the kinetic profile of 4-[(1-phenylethylamino)methyl]benzonitrile formation. Studies on analogous benzonitrile syntheses reveal that aprotic polar solvents (DMF, acetonitrile) maximize the rate of imine formation by stabilizing dipolar intermediates. Conversely, protic solvents (MeOH, H₂O) slow the reaction due to hydrogen-bonding interactions with nucleophiles [4] [5].
Interactive Table 2: Solvent/Temperature Effects on Model Benzonitrile Synthesis(Drag sliders to see yield trends)
Solvent | Dielectric Constant (ε) | 80°C Yield (%) | 100°C Yield (%) | 120°C Yield (%) |
---|---|---|---|---|
DMF | 38.3 | 68 | 85 | 93 |
MeCN | 37.5 | 72 | 89 | 100 |
Toluene | 2.4 | 41 | 60 | 78 |
MeOH | 32.7 | 35 | 58 | 75 |
Temperature elevates both conversion efficiency and reaction velocity. At 50°C, the condensation of 4-cyanobenzaldehyde and 1-phenylethylamine requires >12 hours for 80% conversion. At 120°C in acetonitrile, the same reaction completes in <2 hours with quantitative yield. This acceleration arises from decreased activation energy (Eₐ) for imine formation—from ~65 kJ/mol at 25°C to ~45 kJ/mol at 120°C. However, temperatures exceeding 130°C promote Schiff base degradation, necessitating precise thermal control [5] [8].
4-(Halomethyl)benzonitriles serve as pivotal electrophiles for N-alkylation in synthesizing the target compound. The reactivity of chloro- (Cl) versus bromo- (Br) derivatives significantly impacts substitution kinetics and byproduct formation.
Table 3: Halomethyl Precursor Performance in Nucleophilic Substitution
Precursor | Relative Rate Constant (kᵣₑₗ) | Byproduct Formation | Optimal Solvent |
---|---|---|---|
4-(Bromomethyl)benzonitrile | 1.00 (Reference) | Moderate (5–8% dialkylation) | Acetonitrile |
4-(Chloromethyl)benzonitrile | 0.18 | Low (<2%) | DMF |
4-(Iodomethyl)benzonitrile | 3.50 | High (15–20% elimination) | THF |
Bromomethyl derivatives exhibit superior electrophilicity due to their lower C–Br bond dissociation energy (≈276 kJ/mol) versus C–Cl (≈339 kJ/mol). This accelerates Sₙ2 displacement by 1-phenylethylamine, reducing reaction times by ~60% compared to chloromethyl analogs. However, bromo precursors are prone to competitive elimination, forming reactive 4-cyanostyrene—especially in polar aprotic solvents. Chloromethyl benzonitriles, though slower, offer higher selectivity with tertiary amine bases (e.g., DIPEA), suppressing dialkylation. Iodomethyl variants are generally avoided due to instability and iodide-catalyzed side reactions [6].
The final hydrochloride salt precipitation is critical for purification, crystallinity, and storage stability. This step involves protonating the tertiary amine 4-[(1-phenylethylamino)methyl]benzonitrile using HCl in a non-aqueous medium to avoid hydration-induced oiling out.
Mechanism of Salt Crystallization:
Yield optimization hinges on three parameters:
Table 4: Hydrochloride Crystallization Optimization Parameters
Condition | Low Yield Regime | High Yield Regime | Purity Impact |
---|---|---|---|
HCl Equivalents | 0.8–0.95 | 1.0–1.05 | Purity >99.5% |
Anti-Solvent Ratio (Ether:EtOH) | 1:1 | 4:1 | Reduces oiling |
Crystallization Temp | Rapid cooling | 2°C/min gradient | Crystal size >50 µm |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8